(Trp7,b-Ala8)-Neurokinin A (4-10)
Beschreibung
Historical Development and Discovery
The development of (Trp7,β-Ala8)-Neurokinin A (4-10) emerged from systematic structure-activity relationship studies conducted in the late 1980s and early 1990s, focusing on the tachykinin peptide family. The compound was first characterized as a potent neurokinin-3 receptor antagonist by Drapeau and colleagues in 1990, who demonstrated its selective antagonistic properties in isolated tissue preparations. This discovery represented a significant milestone in tachykinin receptor pharmacology, as it provided researchers with the first highly selective neurokinin-3 receptor antagonist derived from the neurokinin A peptide sequence.
The historical context of this compound's development is deeply rooted in the broader investigation of tachykinin peptides that began with the isolation of substance P from equine brain and intestines in 1931 by von Euler and Gaddum. The subsequent identification of neurokinin A and neurokinin B expanded the understanding of tachykinin diversity, leading to intensive efforts to develop selective receptor ligands. The modification of the neurokinin A (4-10) fragment through strategic amino acid substitutions represented a rational drug design approach based on emerging knowledge of tachykinin receptor structure-activity relationships.
Early pharmacological studies demonstrated that chemical modifications in the partial sequences of neurokinin A (4-10), particularly the replacement of valine at position 7 with aromatic residues such as tryptophan, and the extension of the peptide backbone at position 8 with β-alanine, resulted in compounds that maintained weak agonistic activities at neurokinin-1 and neurokinin-2 receptors while developing potent antagonistic properties at neurokinin-3 receptors. These findings established the foundation for the development of (Trp7,β-Ala8)-Neurokinin A (4-10) as a research tool.
Taxonomic Classification within Tachykinin Peptide Family
(Trp7,β-Ala8)-Neurokinin A (4-10) belongs to the tachykinin peptide family, a structurally related group of neuropeptides characterized by their shared carboxy-terminal sequence Phe-X-Gly-Leu-Met-NH2, where X represents either an aromatic or aliphatic amino acid. The tachykinin family represents one of the largest families of neuropeptides, found across species from amphibians to mammals, and derives its name from the rapid induction of gut tissue contraction.
Within the taxonomic hierarchy of tachykinin peptides, this compound is classified as a synthetic analog derived from the naturally occurring neurokinin A peptide. Neurokinin A, formerly known as substance K, is encoded by the pre-protachykinin-1 gene along with substance P, neuropeptide K, and neuropeptide gamma. The peptide is produced through alternative splicing of the pre-protachykinin-1 gene, which gives rise to four different peptide precursors designated as alpha-tac1, beta-tac1, delta-tac1, and gamma-tac1.
The structural classification of (Trp7,β-Ala8)-Neurokinin A (4-10) places it within the category of modified tachykinin receptor antagonists. Unlike the endogenous tachykinins that generally function as receptor agonists, this compound represents a pharmacologically inverted analog that maintains structural similarity to the parent peptide while exhibiting antagonistic properties at specific receptor subtypes.
Table 1: Tachykinin Peptide Family Classification and Receptor Preferences
| Tachykinin Peptide | Amino Acid Sequence | Primary Receptor | Secondary Receptor | Tertiary Receptor |
|---|---|---|---|---|
| Substance P | H-RPKPQQFFGLM-NH2 | Neurokinin-1 | Neurokinin-2 | Neurokinin-3 |
| Neurokinin A | H-HKTDSFVGLM-NH2 | Neurokinin-2 | Neurokinin-3 | Neurokinin-1 |
| Neurokinin B | H-DMHDFFVGLM-NH2 | Neurokinin-3 | Neurokinin-2 | Neurokinin-1 |
| (Trp7,β-Ala8)-Neurokinin A (4-10) | H-DSFWGLM-NH2 | Neurokinin-3 (Antagonist) | - | - |
Structural Characterization and Nomenclature
The structural characterization of (Trp7,β-Ala8)-Neurokinin A (4-10) reveals specific modifications that confer its unique pharmacological properties. The compound maintains the essential carboxy-terminal sequence characteristic of tachykinin peptides while incorporating strategic amino acid substitutions that alter its receptor binding profile. The molecular weight of this compound is reported as 868.03 daltons, reflecting the additional mass contributed by the tryptophan substitution and β-alanine extension.
The nomenclature of (Trp7,β-Ala8)-Neurokinin A (4-10) follows established conventions for modified peptides, where the parenthetical notation indicates specific amino acid substitutions and extensions. The designation "Trp7" indicates the replacement of the naturally occurring valine at position 7 with tryptophan, while "β-Ala8" denotes the insertion of β-alanine at position 8. The numerical designation "(4-10)" specifies that the peptide sequence corresponds to amino acids 4 through 10 of the parent neurokinin A molecule.
Structural analysis using circular dichroism spectropolarimetry and two-dimensional proton nuclear magnetic resonance spectroscopy has revealed that tachykinin peptides, including modified analogs, adopt different conformations depending on their environment. In aqueous solution, these peptides typically adopt an extended conformation, while in the presence of membrane-mimetic systems such as micelles, an alpha-helical conformation is induced in the central core region.
Table 2: Structural Comparison of Neurokinin A (4-10) and Its Modified Analog
| Position | Neurokinin A (4-10) | (Trp7,β-Ala8)-Neurokinin A (4-10) | Modification Type |
|---|---|---|---|
| 4 | Aspartic Acid | Aspartic Acid | No Change |
| 5 | Serine | Serine | No Change |
| 6 | Phenylalanine | Phenylalanine | No Change |
| 7 | Valine | Tryptophan | Aromatic Substitution |
| 8 | Glycine | β-Alanine | Chain Extension |
| 9 | Leucine | Glycine | Position Shift |
| 10 | Methionine | Leucine | Position Shift |
| 11 | - | Methionine | Position Shift |
The three-dimensional structure prediction and molecular modeling studies suggest that the tryptophan substitution at position 7 introduces additional aromatic interactions that may contribute to the compound's altered receptor selectivity profile. The β-alanine extension at position 8 provides additional conformational flexibility while maintaining the essential carboxy-terminal recognition sequence required for tachykinin receptor binding.
Research Significance and Academic Context
The research significance of (Trp7,β-Ala8)-Neurokinin A (4-10) extends across multiple domains of neuroscience and pharmacology research. This compound has served as a critical pharmacological tool for characterizing neurokinin-3 receptor subtypes and elucidating their physiological roles in various biological systems. Its high selectivity for neurokinin-3 receptors has enabled researchers to dissect the complex interactions between different tachykinin receptor subtypes in both in vitro and in vivo experimental paradigms.
The academic context surrounding this compound's development and application reflects the broader evolution of peptide pharmacology and receptor characterization methodologies. Early studies utilizing (Trp7,β-Ala8)-Neurokinin A (4-10) contributed significantly to the establishment of the three-receptor hypothesis for tachykinin signaling, which proposed that substance P, neurokinin A, and neurokinin B preferentially activate neurokinin-1, neurokinin-2, and neurokinin-3 receptors, respectively.
Subsequent research applications have demonstrated the compound's utility in investigating diverse physiological processes. Studies examining cardiovascular regulation, gastrointestinal function, and neurological signaling have employed (Trp7,β-Ala8)-Neurokinin A (4-10) to specifically antagonize neurokinin-3 receptor-mediated responses. The compound has proven particularly valuable in behavioral studies, where it has been used to investigate the role of neurokinin-3 receptors in various behavioral responses including stress-related behaviors and motor function.
Table 3: Research Applications and Experimental Models
The compound's contribution to understanding neurokinin receptor heterogeneity has been particularly significant. Research utilizing (Trp7,β-Ala8)-Neurokinin A (4-10) has supported the existence of neurokinin-3 receptor subtypes, designated as neurokinin-3A and neurokinin-3B, based on differential pharmacological profiles observed in various tissue preparations. These findings have important implications for the development of therapeutic agents targeting specific neurokinin receptor subtypes.
Contemporary research applications continue to leverage the unique properties of (Trp7,β-Ala8)-Neurokinin A (4-10) in advancing our understanding of tachykinin signaling pathways. The compound remains an essential tool in pain research, where neurokinin-3 receptors are increasingly recognized as important modulators of nociceptive processing. Additionally, its application in gastrointestinal research has contributed to understanding the role of tachykinin signaling in motility disorders and inflammatory bowel conditions.
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N9O10S/c1-23(2)17-30(39(58)47-29(36(43)55)14-16-61-3)46-34(52)13-15-44-38(57)32(19-25-21-45-28-12-8-7-11-26(25)28)49-40(59)31(18-24-9-5-4-6-10-24)48-41(60)33(22-51)50-37(56)27(42)20-35(53)54/h4-12,21,23,27,29-33,45,51H,13-20,22,42H2,1-3H3,(H2,43,55)(H,44,57)(H,46,52)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,53,54)/t27-,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJTYHIRISXJZ-AOUUIGKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CCNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N9O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Resin Selection and Initial Coupling
SPPS begins with the attachment of the C-terminal methionine residue to a pre-loaded Wang resin or Rink amide resin, ensuring a carboxamide terminus. The resin is swelled in dimethylformamide (DMF), and Fmoc deprotection is achieved using 20% piperidine in DMF. Coupling reactions employ benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) as activators, with a 4-fold molar excess of Fmoc-protected amino acids.
Incorporation of β-Alanine and Tryptophan
The β-alanine residue introduces a β-amino acid linkage, requiring extended coupling times (2–4 hours) to ensure optimal yield due to steric hindrance. Tryptophan, being oxidation-sensitive, is coupled under nitrogen atmosphere to minimize side reactions. Each coupling step is monitored via Kaiser ninhydrin testing, and unreacted amino groups are capped with acetic anhydride.
Cleavage and Side-Chain Deprotection
Upon completion of the sequence, the peptide-resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) (94:2.5:2.5:1 v/v) for 3 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tert-butyl for aspartic acid and trityl for methionine). The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Purification and Analytical Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptide is purified via RP-HPLC using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). Elution typically occurs at 25–35% solvent B over 30 minutes, yielding a purity >95%. The retention time (tR) for (Trp7,β-Ala8)-Neurokinin A (4-10) is approximately 12.5 minutes under these conditions.
Table 1: Purification Parameters for (Trp7,β-Ala8)-Neurokinin A (4-10)
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Gradient | 25–35% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (tR) | 12.5 min |
| Purity | >95% |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight, with observed m/z values matching the theoretical mass (868.03 g/mol). The [M+H]+ ion appears at m/z 869.04, and the [M+2H]2+ ion at m/z 434.52.
Pharmacological Validation and Receptor Selectivity
(Trp7,β-Ala8)-Neurokinin A (4-10) exhibits nanomolar affinity for NK3 receptors, with minimal cross-reactivity at NK1 or NK2 receptors. In rat portal vein assays, it antagonizes neurokinin B (NKB)-induced contractions with an IC50 of 50–100 nM, demonstrating >100-fold selectivity over NK1/NK2 receptors.
Table 2: Pharmacological Profile of (Trp7,β-Ala8)-Neurokinin A (4-10)
| Parameter | Value | Source |
|---|---|---|
| NK3 Receptor IC50 | 50–100 nM | |
| NK1/NK2 Selectivity | >100-fold | |
| Solubility (aq. buffer) | 10 mM (pH 7.4) |
Applications in Mechanistic Studies
Gastrointestinal Motility Research
In guinea pig ileum preparations, 500 nM (Trp7,β-Ala8)-Neurokinin A (4-10) abolishes NKB-evoked smooth muscle contractions, confirming NK3-specific inhibition. Similarly, in murine rectal mechanoreceptor studies, 1 µM of the peptide blocks NK3-mediated depolarization without affecting NK1/NK2 pathways.
Analyse Chemischer Reaktionen
Types of Reactions
(Trp7,b-Ala8)-Neurokinin A (4-10) can undergo various chemical reactions, including:
Oxidation: This can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Peptide bonds are generally stable, but specific conditions can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Amino acid derivatives and coupling agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield oxindole derivatives, while substitution reactions can produce various peptide analogs.
Wissenschaftliche Forschungsanwendungen
(Trp7,b-Ala8)-Neurokinin A (4-10) has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and its effects on various biological processes.
Medicine: Explored for potential therapeutic applications in pain management and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of (Trp7,b-Ala8)-Neurokinin A (4-10) involves binding to neurokinin receptors, particularly the NK2 receptor. This interaction triggers a cascade of intracellular events, leading to the modulation of neurotransmitter release and smooth muscle contraction. The peptide’s effects are mediated through G-protein coupled receptor pathways, influencing various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
The activity of Neurokinin A (NKA) analogs depends heavily on residue substitutions at positions 7 and 6. Below is a systematic comparison of (Trp7,β-Ala8)-Neurokinin A (4-10) with key analogs:
2.1. Structural Modifications and Receptor Selectivity
2.2. Functional and Pharmacological Differences
NK3 Receptor Antagonism :
(Trp7,β-Ala8)-NKA (4-10) exhibits high selectivity for NK3 receptors, effectively blocking senktide-induced anxiolytic effects in mice (500 pmol dose) . In contrast, [MePhe7]-NKA (4-10) (senktide) is a potent NK3 agonist, inducing airway hyperresponsiveness without bronchoconstriction .- NK2 Receptor Agonism: [β-Ala8]-NKA (4-10) and [PAla8]-NKA (4-10) are NK2-selective agonists. [β-Ala8]-NKA (4-10) induces sustained PYY and serotonin release in colonic mucosa via NK2 receptors , while [PAla8]-NKA (4-10) shows enhanced bronchoconstrictive potency (pD2 = 7.44) in human bronchi when protected from aminopeptidase degradation .
Receptor Cross-Reactivity :
The Trp7 substitution in (Trp7,β-Ala8)-NKA (4-10) eliminates NK2 activity observed in [β-Ala8]-NKA (4-10), highlighting the critical role of position 7 in receptor specificity .
2.3. Key Research Findings
Airway Studies :
[β-Ala8]-NKA (4-10) and NKA show similar bronchoconstrictive potency (EC50 ~10 nM), while (Trp7,β-Ala8)-NKA (4-10) lacks this effect due to NK3 selectivity .- Central Nervous System: (Trp7,β-Ala8)-NKA (4-10) reverses senktide-induced anxiolysis, confirming its role as an NK3 antagonist .
- Metabolic Stability: [PAla8]-NKA (4-10) demonstrates enhanced stability in human bronchus tissue due to resistance to aminopeptidase A, unlike NKA, which is rapidly degraded .
Data Tables
Table 1: Receptor Binding and Functional Activity
Table 2: Physiological Effects
Biologische Aktivität
(Trp7,β-Ala8)-Neurokinin A (4-10) is a synthetic analog of the neuropeptide neurokinin A (NKA), which plays critical roles in various physiological processes through its interaction with neurokinin receptors, particularly the NK2 receptor. This article delves into the biological activity of this compound, examining its receptor selectivity, pharmacological effects, and potential therapeutic applications.
Structure and Properties
(Trp7,β-Ala8)-NKA(4-10) is characterized by the substitution of tryptophan at position 7 and β-alanine at position 8. This modification enhances its selectivity for NK2 receptors over NK1 receptors, which is crucial for its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₅₆N₈O₁₀S |
| Molecular Weight | 780.93 g/mol |
| CAS Number | 122063-01-8 |
| Density | 1.265 g/cm³ |
| Boiling Point | 1236.1 °C at 760 mmHg |
Receptor Interaction
Research indicates that (Trp7,β-Ala8)-NKA(4-10) exhibits a high affinity for NK2 receptors while showing significantly reduced activity at NK1 receptors. In studies involving isolated smooth muscle pharmacology, this compound demonstrated potent contractile responses in human colon circular muscle tissues via NK2 receptor activation .
Dose-Response Relationship
In a study assessing the bronchospastic effects of NKA(4-10), it was found that this compound produced a dose-dependent increase in tracheal insufflation pressure in guinea pigs, comparable to that of native neurokinin A but significantly greater than substance P's effect . Notably, NKA(4-10) did not induce sialologic effects even at high doses, suggesting its potential as a selective pharmacological tool for studying NK receptor-mediated responses .
Structure-Activity Relationship (SAR)
A comprehensive structure-activity relationship study highlighted the importance of specific amino acid residues in determining the binding affinity and functional potency of NKA(4-10). Substitutions at positions 4, 6, and 7 significantly impacted both binding affinity and efficacy. For instance, replacing phenylalanine at position 6 with alanine resulted in a drastic decrease in binding affinity (up to 5000-fold) and functional activity .
Table: Effects of Amino Acid Substitutions on Binding Affinity
| Position | Original Residue | Substituted Residue | Change in Affinity |
|---|---|---|---|
| 4 | Asp | L-Ala | 8-fold decrease |
| 6 | Phe | L-Ala | 5000-fold decrease |
| 7 | Val | D-Val | Significant decrease |
| 8 | Gly | β-Ala | Minimal effect |
Pharmacological Implications
The selective activation of NK2 receptors by (Trp7,β-Ala8)-NKA(4-10) suggests potential therapeutic applications in conditions where modulation of smooth muscle contraction is beneficial. Its profile indicates utility in treating disorders such as asthma or other bronchospastic conditions without the undesirable side effects associated with non-selective neurokinin receptor agonists.
Case Studies
- Bronchospasm Induction : In a controlled study involving anesthetized guinea pigs, (Trp7,β-Ala8)-NKA(4-10) was administered to assess its bronchospastic potential. The results showed a significant increase in airway resistance compared to controls, reinforcing its role as a potent bronchospastic agent .
- Smooth Muscle Dynamics : Another study explored the effects of various NKA analogs on human colon tissues. The findings revealed that (Trp7,β-Ala8)-NKA(4-10) induced contractions similar to those elicited by native NKA but with enhanced selectivity for NK2 receptors .
Q & A
Q. What experimental approaches validate the receptor selectivity of (Trp7,β-Ala8)-Neurokinin A (4-10)?
- Methodology : Perform competitive binding assays across neurokinin receptor subtypes (NK1, NK2, NK3) using radiolabeled ligands (e.g., -Neurokinin B for NK3). Pair with functional assays (e.g., isolated tissue preparations like rat portal vein for NK3 antagonism ).
- Data Interpretation : Conflicting reports exist: identifies it as an NK3 antagonist, while and describe β-Ala8 analogs as NK2 agonists. Resolve by testing the compound in the same model system with receptor-specific blockers (e.g., SR142801 for NK3) .
Q. How does the β-Ala substitution at position 8 affect pharmacological properties compared to native Neurokinin A?
- Structural Analysis : β-Ala introduces conformational flexibility, potentially altering receptor binding kinetics. Use circular dichroism (CD) spectroscopy to compare secondary structures with native peptides .
- Functional Impact : Assess stability via HPLC under physiological conditions (pH 7.4, 37°C) and compare degradation rates. confirms >95% purity via HPLC, critical for reproducible activity .
Q. What quality control measures ensure batch consistency in experimental studies?
- Protocol : Validate purity (>95%) via reverse-phase HPLC and mass spectrometry (MW: 868.03 Da). Lyophilized storage at -20°C minimizes degradation .
- Reconstitution : Use freshly prepared solutions in sterile PBS or assay buffers to avoid aggregation.
Advanced Research Questions
Q. How can researchers reconcile conflicting reports of NK2 vs. NK3 receptor activity?
- Strategy 1 : Test the compound in parallel assays:
- NK2: Guinea pig trachea contraction (NK2-selective response).
- NK3: Rat portal vein relaxation (NK3-mediated).
Q. What computational models predict interaction patterns with tachykinin receptors?
- Molecular Docking : Use the SMILES string (provided in ) to model binding poses in NK3 receptor crystal structures (PDB: 6PT2).
- Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess β-Ala8’s impact on binding pocket stability .
Q. How to design dose-response studies accounting for potential dual receptor modulation?
- Protocol :
- Use a wide concentration range (10⁻¹²–10⁻⁶ M) in functional assays.
- Include selective antagonists (e.g., SB222200 for NK3; GR159897 for NK2) to isolate receptor contributions.
Q. What in vitro models best capture the compound’s stability and metabolic fate?
- Liver Microsome Assays : Incubate with rat/human microsomes (37°C, 1–4 hrs) and quantify intact peptide via LC-MS/MS.
- Plasma Stability : Monitor degradation in 50% plasma at 37°C over 24 hrs. Adjust protocols based on ’s storage guidelines (-20°C lyophilized state) .
Methodological Best Practices
- Contradiction Management : When conflicting data arise (e.g., NK2 vs. NK3 activity), repeat assays with standardized positive controls (e.g., Neurokinin A for NK2, Neurokinin B for NK3) .
- Ethical Reporting : Follow NIH preclinical guidelines () for animal studies, including sample size justification and statistical rigor (e.g., Student’s t-test with p < 0.05) .
- Data Presentation : Use SI units for concentrations and ensure figure legends are self-explanatory (per ). Avoid overloading tables; instead, use supplementary materials for large datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
